molecular formula C8H13ClN2OS B13895894 (4-Aminophenyl)(ethyl)(imino)-l6-sulfanone hydrochloride

(4-Aminophenyl)(ethyl)(imino)-l6-sulfanone hydrochloride

Cat. No.: B13895894
M. Wt: 220.72 g/mol
InChI Key: ANQGKGWANYMOGN-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(ethyl)(imino)-l6-sulfanone hydrochloride is a chemical compound with a unique structure that includes an aminophenyl group, an ethyl group, and an imino-l6-sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)(ethyl)(imino)-l6-sulfanone hydrochloride typically involves the reaction of 4-aminophenyl ethyl imino ether hydrochloride with ammonia in ethanol. The reaction is carried out at room temperature for 24 hours, followed by filtration and concentration in vacuo. The mixture is then acidified with hydrochloric acid and purified using absorbent charcoal .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)(ethyl)(imino)-l6-sulfanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(4-Aminophenyl)(ethyl)(imino)-l6-sulfanone hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(ethyl)(imino)-l6-sulfanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminophenyl)(ethyl)(imino)-l6-sulfanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H13ClN2OS

Molecular Weight

220.72 g/mol

IUPAC Name

4-(ethylsulfonimidoyl)aniline;hydrochloride

InChI

InChI=1S/C8H12N2OS.ClH/c1-2-12(10,11)8-5-3-7(9)4-6-8;/h3-6,10H,2,9H2,1H3;1H

InChI Key

ANQGKGWANYMOGN-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)C1=CC=C(C=C1)N.Cl

Origin of Product

United States

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